ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate, also known as EHP-101, is a novel compound that has been synthesized for potential use in treating various neurological disorders. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a promising candidate for further research and development.
Mécanisme D'action
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate has been shown to modulate several key pathways involved in neuroinflammation and neuroprotection. Specifically, it has been shown to inhibit the production of inflammatory cytokines and chemokines, while also promoting the production of anti-inflammatory molecules. Additionally, it has been shown to stimulate the production of neurotrophic factors, which are essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have several biochemical and physiological effects. These include reducing inflammation and oxidative stress, promoting neuroprotection and neuroregeneration, and improving cognitive function and motor performance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate is its unique structure and mechanism of action, which make it a promising candidate for further research and development. However, there are also several limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate. These include further preclinical studies to investigate its potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, future research could focus on optimizing the synthesis and formulation of this compound to improve its pharmacokinetic and pharmacodynamic properties. Finally, further studies could also investigate the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate involves several steps, including the condensation of 3-ethoxy-4-hydroxybenzaldehyde with piperidine-4-carboxylic acid, followed by esterification with ethanol. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Ethyl 1-(3-ethoxy-4-hydroxybenzyl)-4-piperidinecarboxylate has been the subject of several preclinical studies, including in vitro and in vivo experiments, to investigate its potential therapeutic applications. These studies have focused on its effects on various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury.
Propriétés
IUPAC Name |
ethyl 1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-21-16-11-13(5-6-15(16)19)12-18-9-7-14(8-10-18)17(20)22-4-2/h5-6,11,14,19H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTCRYMKHPEIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.